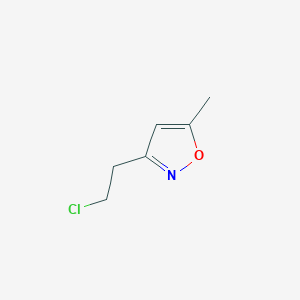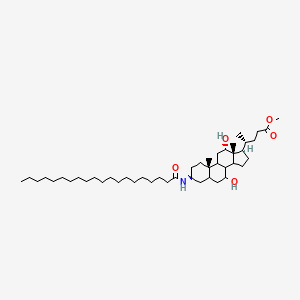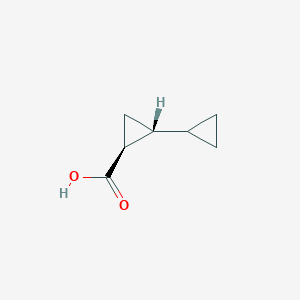![molecular formula C17H29ClN2O B1426521 N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride CAS No. 1220016-92-1](/img/structure/B1426521.png)
N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride
Vue d'ensemble
Description
“N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride” is a chemical compound with the molecular formula C17H29ClN2O . It has an average mass of 312.878 Da and a monoisotopic mass of 312.196838 Da .
Molecular Structure Analysis
The InChI code for a similar compound, “2-[2-(1-piperidinyl)ethoxy]aniline hydrochloride”, is 1S/C13H20N2O.ClH/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15;/h2-3,6-7H,1,4-5,8-11,14H2;1H . This might give some insights into the structure of “N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride”.Applications De Recherche Scientifique
Synthesis Applications
Synthesis of 4-arylmorpholine-2,3-diones : Utilized in reactions with diethyl oxalate to obtain 4-arylmorpholine-2,3-diones, highlighting its role in complex organic synthesis processes (Zh. Seitkasymov et al., 1971).
Catalytic Reactions : Acted as a catalyst in the reaction of aniline and dimethyl carbonate, demonstrating its potential in facilitating chemical reactions (Lifeng Zhang et al., 2010).
Analytical Chemistry
- Photometric Determination of Hydrogen Peroxide : Served as a hydrogen donor in the photometric determination of hydrogen peroxide, showcasing its application in analytical methodologies (Katsumi Tamaoku et al., 1982).
Organic Chemistry and Material Science
Synthesis of Quinolin-4-ones : Played a role in the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, indicating its utility in the creation of specific organic compounds (Y. Gong & Katsuya Kato, 2004).
Formation of Anilino-Quinoxalines : Involved in the formation of 2-anilino-quinoxalines, showing its relevance in the synthesis of complex organic structures (Y. Ahmad et al., 1965).
Industrial and Environmental Applications
Alkyl Aniline Production : Utilized in the production of alkyl anilines, demonstrating its industrial relevance, particularly in the creation of important intermediates for various applications (S. Narayanan & K. Deshpande, 2000).
Inhibitor in Polymerization Reactions : Functioned as a co-catalyst in polymerization reactions and as a corrosion inhibitor, highlighting its versatility in industrial processes (D. Lednicer et al., 1979).
Preparation of Chemotherapeutic Agents : Involved in the preparation of compounds with potential chemotherapeutic activity, showing its application in the development of medical treatments (Z. Ting, 1956).
Biochemical Research
Study of Prochloraz : Played a role in studies of Prochloraz, an agricultural fungicide, and its effects on microsomal enzymes, highlighting its use in biochemical and toxicological research (J. Riviere, 1983).
Bronchial Hyperreactivity Research : Utilized in research on bronchial hyperreactivity, demonstrating its relevance in respiratory and pharmacological studies (F. Maesen et al., 2004).
Photochromic Mechanism Study : Contributed to the study of the photochromic mechanism of salicylideneanil structures, offering insights into advanced material science and chemistry (E. Buruianǎ et al., 2005).
Proton Transfer and Photochromism in Chemistry : Involved in the spectroscopic study of proton transfer and photochromism in N-(2-hydroxybenzylidene)aniline, aiding in the understanding of photochemical processes (J. Lewis & C. Sandorfy, 1982).
Propriétés
IUPAC Name |
N,N-diethyl-3-(2-piperidin-2-ylethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O.ClH/c1-3-19(4-2)16-9-7-10-17(14-16)20-13-11-15-8-5-6-12-18-15;/h7,9-10,14-15,18H,3-6,8,11-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGXREVIZJVCJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile](/img/structure/B1426452.png)
![[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1426453.png)
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1426457.png)


